(R)-3-Benzo[1,3]dioxol-5-YL-2-tert-butoxycarbonylamino-propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2H-1,3-benzodioxol-5-yl)-2-[(tert-butoxycarbonyl)amino]propanoic acid is a complex organic compound characterized by the presence of a benzodioxole ring and a tert-butoxycarbonyl (Boc) protected amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-2-[(tert-butoxycarbonyl)amino]propanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzodioxole ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Introduction of the propanoic acid moiety: This step often involves the use of Grignard reagents or other organometallic compounds to introduce the propanoic acid side chain.
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions to prevent unwanted side reactions during subsequent steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-(2H-1,3-benzodioxol-5-yl)-2-[(tert-butoxycarbonyl)amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.
Reduction: Reduction of the propanoic acid moiety can yield alcohol derivatives.
Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then undergo further substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Deprotection of the Boc group is typically carried out using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
3-(2H-1,3-benzodioxol-5-yl)-2-[(tert-butoxycarbonyl)amino]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a drug candidate or a pharmacological tool.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)-2-[(tert-butoxycarbonyl)amino]propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzodioxole ring can participate in π-π interactions, while the amino group can form hydrogen bonds with target molecules. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)propanoic acid: Similar structure but with methoxy groups on the benzodioxole ring.
3-(2H-1,3-benzodioxol-5-yl)propanenitrile: Contains a nitrile group instead of the Boc-protected amino group.
Uniqueness
3-(2H-1,3-benzodioxol-5-yl)-2-[(tert-butoxycarbonyl)amino]propanoic acid is unique due to the presence of the Boc-protected amino group, which provides additional synthetic versatility and potential for biological interactions. This compound’s specific combination of functional groups makes it a valuable tool in various research applications.
Properties
Molecular Formula |
C15H19NO6 |
---|---|
Molecular Weight |
309.31 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H19NO6/c1-15(2,3)22-14(19)16-10(13(17)18)6-9-4-5-11-12(7-9)21-8-20-11/h4-5,7,10H,6,8H2,1-3H3,(H,16,19)(H,17,18) |
InChI Key |
JVYKMFOPYMQCOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC2=C(C=C1)OCO2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.